4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan
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Overview
Description
4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan is a heterocyclic compound with the molecular formula C6H7N3O2 It is characterized by the presence of a hydroxyimino group attached to a tetrahydrobenzofurazan ring
Preparation Methods
The synthesis of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan can be achieved through several synthetic routes. One common method involves the reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan involves its interaction with molecular targets and pathways within biological systems. It may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan can be compared with similar compounds such as:
4-Hydrazono-5-hydroxyimino-4,5,6,7-tetrahydrobenzofurazan: This compound has a hydrazono group instead of a hydroxyimino group, leading to different chemical properties and reactivity.
Tetrahydrobenzofuroxan: This compound has a furoxan ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various applications.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-7-4-2-1-3-5-6(4)9-11-8-5/h10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCYPOGJHSLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NO)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is a notable characteristic of the synthesis of 4-Hydroxyimino-4,5,6,7-tetrahydrobenzofurazan as described in the literature?
A1: Contrary to previous literature, reacting the sodium salt of 2-Hydroxyimino-cyclohexanone with hydroxylamine hydrochloride and calcium carbonate yields this compound. [] This contradicts earlier reports and highlights a more convenient synthesis route.
Q2: Can this compound be used as a building block for other heterocyclic compounds?
A2: Yes, research indicates that this compound, also known as 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime, can be utilized in the synthesis of more complex structures. For example, it reacts with acetylene to form 1,2,5-Oxadiazolo[3,4-g]indoles via an annulation reaction. []
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